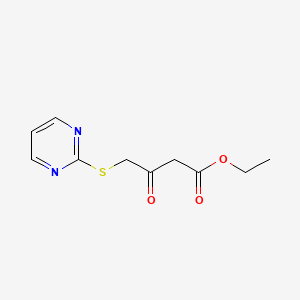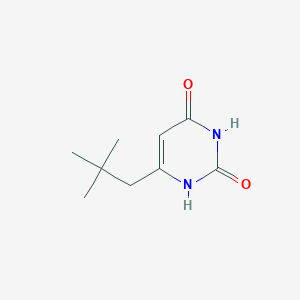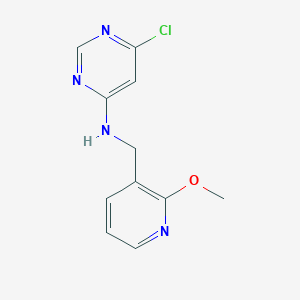
4-Chloro-2-nitro-3-(trifluoromethyl)phenol
概要
説明
4-Chloro-2-nitro-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nitro-3-(trifluoromethyl)phenol typically involves the nitration of 4-chloro-3-(trifluoromethyl)phenol. This process requires careful control of reaction conditions, including temperature and the use of specific reagents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale nitration reactions, ensuring consistent quality and yield. The process involves the use of specialized equipment to handle the hazardous chemicals and maintain safety standards.
化学反応の分析
Types of Reactions: 4-Chloro-2-nitro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like tin and hydrochloric acid or iron and hydrochloric acid can be employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced phenols, and substituted phenols, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, 4-Chloro-2-nitro-3-(trifluoromethyl)phenol is used as an intermediate in the synthesis of more complex organic compounds
Biology: The compound has been studied for its biological activity, including its potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds makes it a candidate for agricultural applications.
Medicine: Research has explored the compound's potential medicinal properties, including its use as an antimicrobial agent. Its chemical structure allows it to interact with biological targets, offering possibilities for developing new drugs.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which 4-Chloro-2-nitro-3-(trifluoromethyl)phenol exerts its effects involves its interaction with molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity, affecting enzyme function and cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, disrupting metabolic pathways in pests and weeds.
Cellular Disruption: Its reactivity with cellular components can lead to the breakdown of cell membranes and other structures, causing cell death.
類似化合物との比較
4-Chloro-3-(trifluoromethyl)phenol: Lacks the nitro group, resulting in different chemical properties and reactivity.
2-Nitro-3-(trifluoromethyl)phenol: The position of the nitro group affects its biological activity and chemical behavior.
4-Chloro-2-nitrophenol: The absence of the trifluoromethyl group leads to variations in its applications and effects.
Uniqueness: 4-Chloro-2-nitro-3-(trifluoromethyl)phenol stands out due to its combination of functional groups, which provides a unique balance of reactivity and stability. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
4-chloro-2-nitro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-2-4(13)6(12(14)15)5(3)7(9,10)11/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOGBOJCLWRHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B1488232.png)


![N-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B1488237.png)
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1488239.png)





